REACTION_CXSMILES
|
[CH2:1]([C:4]1[C:9]([O:10][CH2:11][C:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=O)=[CH:8][CH:7]=[CH:6][C:5]=1[OH:20])[CH2:2][CH3:3].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>OP(O)(O)=O.O.CCOCC>[C:14]1([C:12]2[C:8]3[CH:7]=[CH:6][C:5]([OH:20])=[C:4]([CH2:1][CH2:2][CH3:3])[C:9]=3[O:10][CH:11]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
|
Name
|
2-propyl-3-(2-phenyl-2-oxoethoxy)phenol
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
C(CC)C1=C(C=CC=C1OCC(=O)C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
93 mL
|
Type
|
solvent
|
Smiles
|
OP(=O)(O)O
|
Name
|
|
Quantity
|
46.5 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
After stirring the mixture for 30 minutes the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
During this period the reaction mixture was heated several times with a heat gun
|
Type
|
WASH
|
Details
|
elution
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated again
|
Type
|
TEMPERATURE
|
Details
|
with heat gun if the reaction
|
Type
|
STIRRING
|
Details
|
to be stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
was poured into a beaker
|
Type
|
ADDITION
|
Details
|
containing ice
|
Type
|
WASH
|
Details
|
The reaction flask was then rinsed with water and ether
|
Type
|
ADDITION
|
Details
|
the washings were added to the beaker
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=COC2=C1C=CC(=C2CCC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |